molecular formula C13H24N2O4 B1392887 Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate CAS No. 1291351-83-1

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate

Cat. No.: B1392887
CAS No.: 1291351-83-1
M. Wt: 272.34 g/mol
InChI Key: IUKCWZAMOFLESG-UHFFFAOYSA-N
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Description

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C13H24N2O4. It is often used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its piperidine ring structure, which is substituted with a methyl ester and a tert-butoxycarbonyl (Boc)-protected amine group.

Scientific Research Applications

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, and H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by esterification. One common method includes the reaction of piperidine-2-carboxylic acid with tert-butyl chloroformate to introduce the Boc group. This is followed by methylation using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the Boc-protected amine group and the ester functionality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis .

Mechanism of Action

The mechanism of action of Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical pathways. The ester group can also undergo hydrolysis to produce carboxylic acids, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate is unique due to its combination of a piperidine ring and Boc-protected amine group, which provides stability and versatility in synthetic applications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-9-5-6-10(14-7-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKCWZAMOFLESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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